molecular formula C21H23ClN2O7 B12287659 epi-Sancycline Hydrochloride

epi-Sancycline Hydrochloride

Cat. No.: B12287659
M. Wt: 450.9 g/mol
InChI Key: CIJFGLCHAOVWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of epi-Sancycline Hydrochloride involves the epimerization of Sancycline. One method includes subjecting Sancycline to a reaction in a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst . The alcohol can range from C1 to C6, and the acid can be sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, or phosphoric acid .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, fewer by-products, and easier post-treatment. The process is designed to be cost-effective and environmentally friendly .

Scientific Research Applications

Chemistry: epi-Sancycline Hydrochloride is used in the synthesis of novel tetracycline derivatives. Its unique structure allows for the exploration of new chemical modifications .

Biology: In biological research, this compound is used to study protein synthesis inhibition in bacteria. It serves as a model compound to understand the mechanism of action of tetracycline antibiotics .

Medicine: this compound has potential therapeutic applications in treating bacterial infections resistant to other tetracyclines. Its broad-spectrum activity makes it a valuable antibiotic in clinical settings .

Industry: In the pharmaceutical industry, this compound is used to develop new antibiotics with improved efficacy and reduced resistance .

Mechanism of Action

epi-Sancycline Hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial protein synthesis .

Properties

Molecular Formula

C21H23ClN2O7

Molecular Weight

450.9 g/mol

IUPAC Name

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H

InChI Key

CIJFGLCHAOVWRZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl

Origin of Product

United States

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